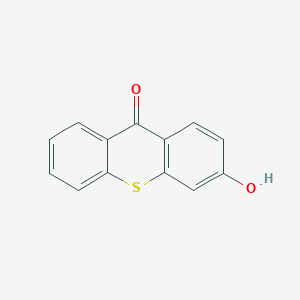

3-hydroxy-9H-thioxanthen-9-one

Beschreibung

Contextualization within Thioxanthen-9-one (B50317) Core Chemistry

To understand 3-hydroxy-9H-thioxanthen-9-one, one must first consider its parent structure, thioxanthen-9-one, also known as thioxanthone. This molecule is a sulfur-containing heterocyclic compound, structurally analogous to xanthone (B1684191). smolecule.com The core of thioxanthen-9-one consists of a dibenzo-γ-thiopyrone scaffold, which is a tricyclic system featuring two benzene (B151609) rings fused to a central, sulfur-containing ring with a ketone group at the 9-position. smolecule.com

The chemical behavior of the thioxanthen-9-one core is largely dictated by two key features: the sulfur atom within the central ring and the carbonyl (ketone) group. The sulfur atom can be oxidized to form corresponding sulfoxides and sulfones, a reaction that can alter the electronic properties of the entire molecule. smolecule.comossila.com The ketone group, conversely, is susceptible to nucleophilic attack, which allows for a variety of chemical modifications and the synthesis of diverse derivatives. smolecule.comossila.com This reactivity is fundamental to creating a wide array of functionalized thioxanthones. Furthermore, the thioxanthen-9-one structure possesses notable fluorescence properties, making it a valuable component in the development of photoinitiators and photosensitizers. smolecule.com

This compound, with the CAS number 26429-03-8, is a specific derivative of this core structure. fluorochem.co.ukepa.gov It is distinguished by the presence of a hydroxyl (-OH) group substituted at the third carbon position of the aromatic framework. This seemingly simple addition significantly influences the molecule's chemical and physical properties, opening new avenues for research and application.

Table 1: Physicochemical Properties of Thioxanthen-9-one (Parent Compound)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₃H₈OS | smolecule.com |

| Molecular Weight | 212.27 g/mol | smolecule.com |

| Appearance | Yellow crystalline solid | |

| Melting Point | 210–213°C | |

| Boiling Point | 371–375°C | |

| Key Structural Features | Tricyclic system with a sulfur atom and a ketone group |

Significance and Research Trajectories of Hydroxylated Thioxanthones

The introduction of a hydroxyl group onto the thioxanthone scaffold creates a class of compounds known as hydroxylated thioxanthones, which have garnered considerable attention for their diverse biological activities. mdpi.comontosight.ai The position and number of these hydroxyl substituents are critical, as they can significantly modulate the compound's biological efficacy and mechanism of action. scielo.br

Research into hydroxylated thioxanthones has revealed their potential across several therapeutic areas. For instance, these compounds have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comontosight.ai The hydroxyl group can act as a hydrogen bond donor, which can facilitate interactions with biological targets like proteins and enzymes. scielo.brscielo.br In studies focused on developing new cancer therapies, various hydroxylated thioxanthone derivatives have been synthesized and evaluated. scielo.br For example, research has shown that hydroxy thioxanthone derivatives can be a starting point for developing more potent kinase inhibitors, although their activity can sometimes be lower than established drugs, necessitating further structural modifications. scielo.brscielo.br

Specifically, 1-Hydroxy-9H-thioxanthen-9-one has been noted for its potential antimicrobial and anticancer activities. ontosight.ai While detailed research on the 3-hydroxy isomer is more specialized, its hydroxyl group makes it a valuable intermediate in chemical synthesis. One notable study utilized this compound for the synthesis of novel photoinitiators. Another area of research involves using it to create functional materials; for example, it has been covalently anchored to silica (B1680970) nanoparticles, resulting in composites that exhibit blue luminescence. This highlights its utility in the development of advanced materials with specific optical properties.

The ongoing exploration of hydroxylated thioxanthones continues to yield insights into their structure-activity relationships, paving the way for the design of new molecules with tailored biological and photophysical properties. nih.gov

Table 2: Selected Research on Hydroxylated Thioxanthone Derivatives

| Derivative | Area of Research | Key Finding | Source |

|---|---|---|---|

| 1-Hydroxy-9H-thioxanthen-9-one | Medicinal Chemistry | Exhibits potential antimicrobial and anticancer properties. | ontosight.ai |

| 2-Hydroxy-9H-thioxanthen-9-one | Polymer Chemistry | Used in the preparation of polymeric thioxanthone photoinitiators. | chemicalbook.com |

| General Hydroxy Thioxanthones | Cancer Research | The hydroxyl group can act as a hydrogen bond donor, interacting with protein kinases, though further modifications are often needed to improve potency. | scielo.brscielo.br |

| General Thioxanthone Derivatives | Drug Development | Investigated for a wide range of biological activities including antitumor and antimicrobial effects, and as P-glycoprotein modulators. | mdpi.comnih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26429-03-8 |

|---|---|

Molekularformel |

C13H8O2S |

Molekulargewicht |

228.27 g/mol |

IUPAC-Name |

3-hydroxythioxanthen-9-one |

InChI |

InChI=1S/C13H8O2S/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H |

InChI-Schlüssel |

RFJHVTPHJIFIOK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Hydroxy 9h Thioxanthen 9 One and Its Derivatives

Established Synthetic Pathways to the Thioxanthen-9-one (B50317) Core

The construction of the tricyclic thioxanthen-9-one system is a critical step in the synthesis of 3-hydroxy-9H-thioxanthen-9-one. Two of the most prominent and widely employed methods for this purpose are intramolecular cyclization reactions, particularly the Friedel-Crafts reaction, and Ullmann-type condensation reactions to form key precursors.

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts)

Intramolecular Friedel-Crafts acylation is a powerful and direct method for the synthesis of the thioxanthen-9-one core. This reaction typically involves the cyclization of a 2-(phenylthio)benzoic acid derivative in the presence of a strong acid catalyst. The general mechanism involves the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the adjacent phenyl ring to form the tricyclic system.

A common approach involves the treatment of the 2-(phenylthio)benzoic acid precursor with concentrated sulfuric acid at elevated temperatures. nih.govgoogle.com The sulfuric acid acts as both the catalyst and a dehydrating agent, facilitating the ring closure. For substrates that may be sensitive to concentrated sulfuric acid, an alternative is to convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com The resulting acid chloride can then be cyclized under milder conditions using a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.com

Table 1: Key Reagents in Friedel-Crafts Cyclization for Thioxanthen-9-one Synthesis

| Precursor | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|

| 2-(Phenylthio)benzoic acid | Concentrated H₂SO₄ | 100 °C | Thioxanthen-9-one |

Ullmann-Type Condensation Reactions

Ullmann-type condensation reactions are instrumental in the synthesis of the 2-(phenylthio)benzoic acid precursors required for the subsequent Friedel-Crafts cyclization. nih.govnih.gov This copper-catalyzed reaction facilitates the formation of a carbon-sulfur bond between an aryl halide and a thiol.

In the context of synthesizing the precursor for this compound, an Ullmann condensation would typically involve the reaction of a 2-halobenzoic acid with a 3-substituted thiophenol. More specifically, to introduce the hydroxyl group at the 3-position, 2-chlorobenzoic acid can be coupled with 3-mercaptophenol in the presence of a copper catalyst and a base. nih.gov The reaction is often carried out in a high-boiling polar solvent like dimethylformamide (DMF). The resulting 2-(3-hydroxyphenylthio)benzoic acid can then be cyclized as described in the Friedel-Crafts section.

Regioselective Hydroxylation and Functionalization at Position 3

Direct regioselective hydroxylation of the thioxanthen-9-one core at the 3-position is a challenging transformation. Therefore, the more common and predictable strategy is to introduce the hydroxyl group via a precursor during the synthesis of the core structure. This is typically achieved by using a substituted starting material in the Ullmann condensation step, such as 3-mercaptophenol or a protected version thereof.

Alternatively, functionalization at the 3-position can be achieved by starting with a pre-functionalized thioxanthen-9-one. For instance, a 3-chlorothioxanthen-9-one derivative can undergo nucleophilic aromatic substitution with various nucleophiles. nih.gov While direct substitution with a hydroxide (B78521) ion to yield the 3-hydroxy derivative can be difficult, this precursor opens up pathways to other 3-substituted analogues. Similarly, a 3-aminothioxanthen-9-one can be synthesized and then potentially converted to the hydroxyl derivative via a Sandmeyer-type reaction, although this is a multi-step process.

Derivatization Strategies for this compound Analogues

The 3-hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide array of analogues with potentially modified biological activities or physicochemical properties.

Modification of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position can undergo a variety of common chemical transformations.

Etherification: The Williamson ether synthesis is a widely used method for converting phenols to ethers. wikipedia.orgmasterorganicchemistry.comyoutube.comfrancis-press.com This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride (NaH), to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. This allows for the introduction of a range of alkyl and substituted alkyl groups at the 3-position.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is a straightforward way to introduce various acyl groups, which can influence the lipophilicity and other properties of the molecule.

Table 2: Common Derivatization Reactions of the 3-Hydroxyl Group

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-OR) |

Substituent Effects on the Thioxanthen-9-one Ring System

The electronic properties of the thioxanthen-9-one ring system can be significantly influenced by the nature of the substituents attached to it. The interplay of inductive and resonance effects of these substituents can alter the electron density distribution within the molecule, thereby affecting its reactivity, spectral properties, and biological activity. nih.govacs.org

The Hammett equation provides a quantitative framework for understanding these substituent effects. wikipedia.orgdalalinstitute.comlibretexts.orgdalalinstitute.com The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) indicates the sensitivity of a given reaction to these effects.

When the hydroxyl group is derivatized, the nature of the new substituent will dictate the electronic effects. For example:

An alkoxy group (from etherification) is also an electron-donating group.

An acyloxy group (from esterification) is generally considered to be an electron-withdrawing group due to the influence of the adjacent carbonyl group.

These changes in the electronic nature of the substituent at the 3-position can modulate the properties of the entire thioxanthen-9-one molecule. For instance, studies on related thioxanthone derivatives have shown that the introduction of electron-donating groups can influence their photophysical and electrochemical properties. nih.govacs.org Specifically, electron-donating substituents can decrease the ionization potential and affect the charge transport properties of the molecule. nih.gov

Preparation of Hybrid Molecules via Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck)

The functionalization of the this compound core through the introduction of diverse molecular fragments can lead to the generation of novel hybrid molecules with potentially enhanced biological activities or unique physicochemical properties. Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org These reactions typically involve the coupling of an organohalide or triflate with a suitable reaction partner in the presence of a palladium catalyst and a ligand. For the application of these methods to this compound, the hydroxyl group would first need to be converted to a more reactive leaving group, such as a triflate (OTf), or the synthesis would start from a halogenated precursor, for instance, 3-bromo-9H-thioxanthen-9-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, involving the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. mdpi.com This reaction is exceptionally versatile, allowing for the coupling of a wide range of amines (primary, secondary, and even ammonia (B1221849) equivalents) with various aryl precursors. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

While specific examples of the Buchwald-Hartwig amination on the this compound scaffold are not extensively detailed in the surveyed literature, the general methodology can be applied to a suitable precursor, such as 3-bromo-9H-thioxanthen-9-one, to synthesize a variety of 3-amino-9H-thioxanthen-9-one derivatives. These derivatives are valuable as they introduce a key functional group for further derivatization or for direct biological activity.

Illustrative Reaction Scheme:

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 3-Bromo-9H-thioxanthen-9-one (hypothetical) | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Not Reported |

| 6-Bromoflavone | Aniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 95 |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 100 | 97 |

| 4-Bromotoluene | Piperidine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 98 |

This table presents illustrative data for analogous reactions to demonstrate the general conditions of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide or triflate, typically in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. These structures are of significant interest in materials science and medicinal chemistry.

The application of the Sonogashira coupling to a 3-halo-9H-thioxanthen-9-one precursor would allow for the introduction of various alkynyl moieties at the 3-position. This functionalization can significantly alter the electronic and steric properties of the thioxanthenone core, potentially leading to novel compounds with interesting photophysical or biological properties.

Illustrative Reaction Scheme:

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 3-Bromo-9H-thioxanthen-9-one (hypothetical) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | Not Reported |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Benzene (B151609) | RT | 95 |

| 4-Iodoanisole | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | n-BuNH₂ | Benzene | RT | 91 |

| 3-Bromochromone | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 85 |

This table presents illustrative data for analogous reactions to demonstrate the general conditions of the Sonogashira coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. mit.edu This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the synthesis of complex organic molecules.

By employing the Heck reaction, a 3-halo-9H-thioxanthen-9-one precursor could be coupled with various alkenes to introduce vinyl groups at the 3-position. This would lead to the formation of extended conjugated systems, which could be of interest for applications in materials science or as intermediates for further synthetic transformations.

Illustrative Reaction Scheme:

Table 3: Typical Conditions for Heck Reaction of Aryl Halides

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 3-Bromo-9H-thioxanthen-9-one (hypothetical) | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Not Reported |

| Iodobenzene | n-Butyl acrylate (B77674) | Pd(OAc)₂ | NaOAc | DMF | 100 | 95 |

| 4-Bromotoluene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 100 | 83 |

| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | N/A (ball-milling) | RT | 90 |

This table presents illustrative data for analogous reactions to demonstrate the general conditions of the Heck reaction.

Theoretical and Computational Studies of 3 Hydroxy 9h Thioxanthen 9 One Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are essential tools for understanding the fundamental electronic properties of molecules like 3-hydroxy-9H-thioxanthen-9-one. northwestern.edu These methods, rooted in quantum mechanics, solve the electronic Schrödinger equation to determine the wavefunctions and energy levels of electrons within the molecule. northwestern.edu This provides a detailed picture of the electron distribution and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It correlates with the chemical reactivity and the energy of the lowest electronic excitation. For the parent thioxanthone chromophore, the electronic structure is characterized by a delocalized π-system across the tricyclic core. The introduction of the hydroxyl (-OH) group at the 3-position, an electron-donating group, is expected to perturb this electronic landscape. It typically raises the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO gap. This change can influence the molecule's absorption spectrum, generally causing a shift to longer wavelengths (a bathochromic or red shift).

| Compound | Substituent at 3-position | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Predicted Change in HOMO-LUMO Gap |

|---|---|---|---|---|

| 9H-thioxanthen-9-one | -H (Reference) | Baseline | Baseline | Reference Value |

| This compound | -OH (Electron-Donating) | Increase | Slight Increase/No Change | Decrease |

| 3-nitro-9H-thioxanthen-9-one | -NO2 (Electron-Withdrawing) | Decrease | Decrease | Increase or Decrease (context-dependent) |

Elucidation of Excited State Dynamics and Energy Transfer Pathways

Upon absorption of light, this compound is promoted from its ground state to an electronically excited singlet state. The subsequent events, collectively known as excited-state dynamics, determine the molecule's photochemical and photophysical fate. Thioxanthones are renowned for their high efficiency in undergoing intersystem crossing (ISC) from the initial singlet excited state (S₁) to a longer-lived triplet excited state (T₁). researchgate.net

The lowest triplet excited state of thioxanthones is often of n,π* character, localized on the carbonyl group. This state is highly reactive and is responsible for many of the photochemical properties of this class of compounds. ufba.brresearchgate.net The triplet state of thioxanthen-9-one-10,10-dioxide, a related compound, has a measured triplet energy of 66.3 kcal/mol and a lifetime of 11 microseconds in acetonitrile (B52724). ufba.brresearchgate.net This high triplet energy and relatively long lifetime make thioxanthone derivatives excellent triplet photosensitizers.

As photosensitizers, they can transfer their triplet energy to other molecules in a process known as triplet-triplet energy transfer. This process is fundamental to their application in photopolymerization, where the energy is transferred to a monomer, initiating the polymerization process. Computational studies can model these energy transfer pathways, calculating the rates and efficiencies of intersystem crossing and subsequent energy transfer to acceptor molecules. nih.gov

| Property | Typical Value/Characteristic for Thioxanthone Core | Significance |

|---|---|---|

| Intersystem Crossing (ISC) Yield | High (approaching unity) | Efficient population of the reactive triplet state. |

| Triplet Energy (ET) | ~65-69 kcal/mol | Sufficiently high to sensitize a wide range of substrates. |

| Triplet Lifetime (τT) | Microseconds (solvent dependent) | Allows sufficient time for bimolecular reactions like energy transfer or hydrogen abstraction. researchgate.net |

| Lowest Triplet State Character | n,π* | Confers high reactivity in hydrogen abstraction reactions. ufba.br |

Molecular Modeling of Photochemical Reactivity

The characteristic photoreactivity of the thioxanthone triplet state is its ability to abstract hydrogen atoms from suitable donor molecules. ufba.br This reactivity is attributed to the n,π* character of the triplet carbonyl group, which behaves like an alkoxyl radical. ufba.br Molecular modeling provides a powerful means to investigate the mechanisms of these photochemical reactions.

For instance, in the presence of hydrogen-donating solvents like alcohols or alkanes, the triplet excited state of a thioxanthone can abstract a hydrogen atom, leading to the formation of a ketyl radical. researchgate.net Computational models can be used to calculate the reaction barriers (activation energies) for hydrogen abstraction from different donors. These calculations can help predict the rate constants for these reactions, which have been experimentally determined for the parent compound with various substrates, including alcohols, phenols, and amines. ufba.br The reaction with phenols and amines can proceed through a more complex mechanism involving an initial electron transfer to form an exciplex, followed by proton transfer. researchgate.net Modeling these processes helps to elucidate the precise electronic steps involved and rationalizes the observed reactivity patterns.

Computational Design of Thioxanthone-Based Chromophores

Computational chemistry plays a proactive role in the development of new materials by enabling the in silico design of novel thioxanthone-based chromophores with tailored properties. purdue.edu This is particularly valuable in fields like photopolymerization, where photoinitiators with specific absorption characteristics are required. purdue.edupurdue.edu For example, for two-photon polymerization, initiators with strong two-photon absorption cross-sections at specific laser wavelengths (e.g., 800 nm) are needed. purdue.edu

Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the absorption spectra of proposed molecules before they are synthesized. purdue.edu Researchers can systematically modify the thioxanthone core with various electron-donating and electron-accepting groups and calculate the resulting changes in the absorption wavelength and intensity. purdue.edu This computational screening process significantly accelerates the discovery of new, more efficient photoinitiators. For instance, calculations can predict that adding electron-donating groups will cause a redshift in the absorption spectrum, which can be desirable for matching the output of specific light sources like LED lamps or lasers. mdpi.compurdue.edu This predictive power allows for a rational design strategy, focusing synthetic efforts only on the most promising candidates identified through molecular modeling. purdue.edu

Photochemistry and Photophysics of 3 Hydroxy 9h Thioxanthen 9 One and Analogues

Absorption and Emission Spectroscopy of Thioxanthone Chromophores

The spectroscopic properties of thioxanthone and its derivatives are of significant interest due to their applications in photopolymerization and other photochemical processes. The absorption and emission characteristics are influenced by the nature and position of substituents on the thioxanthone core, as well as the solvent environment.

The parent compound, 9H-thioxanthen-9-one, exhibits characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The introduction of a hydroxyl group at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the hydroxyl group extending the conjugation of the chromophore. Studies on various hydroxy and methoxy (B1213986) thioxanthone derivatives have shown that their absorption maxima are indeed sensitive to the substitution pattern. For instance, 1-hydroxythioxanthone displays a long-wavelength absorption at 400 nm. instras.com

In terms of emission, thioxanthone derivatives generally exhibit low fluorescence quantum yields and high phosphorescence quantum yields. instras.com This is indicative of efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁), a key characteristic for their high photoreactivity which primarily occurs via the lowest excited triplet state. instras.com The fluorescence intensity and maxima can be influenced by the solvent polarity, with an increase in solvent polarity sometimes leading to a red-shift in both absorption and fluorescence and an enhancement of fluorescence intensity. ustc.edu.cn This is attributed to a decrease in the rates of internal conversion and intersystem crossing with increasing solvent polarity. ustc.edu.cn

Table 1: Spectroscopic Properties of Selected Thioxanthone Derivatives

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) |

|---|---|---|---|---|

| 1-Hydroxythioxanthone | Ethyl Acetate | 400 | Not Specified | Not Specified |

| 4-Methoxythioxanthone | Ethyl Acetate | 395 | Not Specified | Not Specified |

| 3-Methoxythioxanthone | Not Specified | Not Specified | Not Specified | Not Specified |

Triplet State Characteristics and Dynamics

The triplet excited state is central to the photochemistry of thioxanthones, acting as the primary reactive species in many of their applications. Key characteristics of the triplet state include its energy, lifetime, and the efficiency of its formation through intersystem crossing.

Triplet Energy and Lifetime Modulation

Intersystem Crossing Processes

Thioxanthones are known to undergo efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (T₁), which is reflected in their typically low fluorescence and high phosphorescence quantum yields. instras.com This high yield of the triplet state is a key feature of their photochemical behavior. ustc.edu.cn The rate of intersystem crossing can be affected by solvent polarity; for the parent thioxanthone, it has been suggested that ISC decreases with increasing solvent polarity. ustc.edu.cn

Photoinduced Electron Transfer and Hydrogen Abstraction Reactions

The highly reactive triplet state of thioxanthones readily participates in photoinduced electron transfer and hydrogen abstraction reactions, which are the fundamental mechanisms for their action as photoinitiators. instras.com

Upon photoexcitation, the triplet state of a thioxanthone can abstract a hydrogen atom from a suitable donor, such as a solvent or an amine co-initiator, leading to the formation of a ketyl radical. instras.comufba.br This process is particularly efficient in good hydrogen-donating solvents like 2-propanol. ufba.br The nature of the lowest triplet state (n,π* or π,π) influences the rate of hydrogen abstraction, with the n,π triplet state generally being more reactive. ufba.br

In the presence of electron donors, such as tertiary amines, the excited triplet state of thioxanthone can undergo photoinduced electron transfer. instras.comustc.edu.cn This results in the formation of a radical anion of the thioxanthone and a radical cation of the amine. instras.com The feasibility of this electron transfer process is dependent on the ionization potential of the amine. instras.com For the parent thioxanthen-9-one (B50317), the quenching rate constants for its triplet state by diphenylamine (B1679370) are on the order of 10⁹ L/(mol·s). ustc.edu.cn

Two-Photon Absorption Properties and Mechanisms

Two-photon absorption (2PA) is a nonlinear optical process that has applications in areas such as 3D microfabrication and photodynamic therapy. The 2PA cross-section (σ₂) is a measure of a molecule's ability to simultaneously absorb two photons. For the parent 9H-thioxanthen-9-one, the 2PA cross-section has been reported to be low. ucf.edu However, the introduction of donor and acceptor groups onto the thioxanthone scaffold can significantly enhance the 2PA properties. For instance, donor-acceptor type thioxanthones have been synthesized with 2PA cross-section values ranging from 4 to 128 GM at 800 nm. purdue.edu The specific two-photon absorption properties of 3-hydroxy-9H-thioxanthen-9-one have not been detailed in the available literature, but the presence of the electron-donating hydroxyl group could potentially influence its 2PA characteristics.

Generation of Reactive Oxygen Species (Photosensitization Mechanisms)

As photosensitizers, thioxanthones can generate reactive oxygen species (ROS) upon exposure to light. mdpi.com This process is fundamental to their application in areas like photodynamic therapy. ROS generation can occur through two primary mechanisms:

Type I Mechanism: Involves electron transfer from the excited triplet state of the photosensitizer to a substrate or molecular oxygen, producing radical ions which can then lead to the formation of ROS such as superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂). mdpi.commdpi.com

Type II Mechanism: Involves energy transfer from the excited triplet state of the photosensitizer directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). mdpi.com

The efficiency of ROS generation is dependent on the properties of the photosensitizer's triplet state, including its energy and lifetime. While the general capability of thioxanthones to act as photosensitizers is established, specific quantitative data on the generation of reactive oxygen species by this compound is not available in the provided search results.

Research Applications of 3 Hydroxy 9h Thioxanthen 9 One and Its Derivatives

Applications in Advanced Materials Science

The thioxanthen-9-one (B50317) core structure is a cornerstone for designing molecules with specific light-interacting properties. These properties are exploited in polymerization processes and in the creation of materials that emit light, finding use in displays and solar energy technologies.

Thioxanthen-9-one and its derivatives are highly effective as Type II photoinitiators. This means they require a co-initiator, often a tertiary amine, to generate the free radicals necessary to initiate polymerization. The process begins with the thioxanthen-9-one molecule absorbing light, which excites it to a singlet state. This is followed by an efficient transition to a longer-lived triplet state, which then interacts with a hydrogen donor (the co-initiator) to produce the polymer-starting radicals.

In the realm of free radical polymerization, thioxanthen-9-one derivatives have demonstrated significant utility. For instance, an acrylate-functionalized derivative, 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (B77674) (TX-PA), has been synthesized and proven to be an effective one-component polymerizable visible light photoinitiator. rsc.orgresearchgate.net This compound can successfully initiate the photopolymerization of various acrylates, such as 1,6-hexanedioldiacrylate (HDDA), trihydroxymethylpropyl triacrylate (TMPTA), and pentaerythritol (B129877) triacrylate (PETA), under xenon light exposure. rsc.orgresearchgate.net The presence of both an acryloxy group and a tertiary amine within the same molecule gives TX-PA higher photopolymerization activity and improved migration stability compared to simpler derivatives like 2-(benzyl(methyl)amino)-9H-thioxanthen-9-one (TX-B). rsc.orgresearchgate.net This makes such compounds promising for applications where low migrant content is crucial, such as in food packaging and biomedical fields. rsc.orgresearchgate.net

Novel thioxanthen-9-one-based compounds have also been developed as components of photoredox catalysts and photoinitiating systems for the free-radical polymerization of acrylates. mdpi.com These systems, often combined with amines, iodonium (B1229267), or sulfonium (B1226848) salts, are effective under visible light from LEDs (e.g., 405 nm and 420 nm). mdpi.com Research has shown that certain 2,4-diethyl-thioxanthen-9-one derivatives can act as efficient one-component free-radical photoinitiators. mdpi.com The efficiency of these photoinitiating systems is influenced by the specific substituents on the thioxanthen-9-one skeleton. mdpi.com

| Derivative Name | Polymerization Application | Light Source | Co-initiator (if any) |

| 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (TX-PA) | Photopolymerization of HDDA, TMPTA, PETA | Xenon light (>400 nm) | None (one-component) |

| 2,4-diethyl-thioxanthen-9-one derivatives | Free-radical polymerization of acrylates | LED (405 nm, 420 nm) | Amines, iodonium salts, sulfonium salts |

The application of thioxanthen-9-one derivatives extends to the high-precision field of two-photon induced polymerization, a cornerstone of 3D nanolithography. researchgate.netpurdue.edu This technique allows for the fabrication of complex three-dimensional nanostructures. Isopropyl thioxanthone (ITX) has been a notable photoinitiator in this area. researchgate.netpurdue.edu However, the quest for more efficient materials to reduce the power requirements for high-throughput 3D printing has led to the synthesis of new thioxanthen-9-one-based photoinitiators. researchgate.netpurdue.edu

One such promising initiator, 2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT), has demonstrated a fivefold improvement in the writing threshold over the commonly used ITX. researchgate.netpurdue.edu This enhanced performance paves the way for the development of next-generation photoinitiators for 3D nanoprinting. The fundamental mechanisms behind the excitation and inhibition behavior of these molecules are being investigated through theoretical calculations and advanced spectroscopic techniques to further refine their design. researchgate.netpurdue.edu Two-photon polymerization nanolithography is a powerful tool for creating stimulus-responsive micro- and nano-structures for biomedical applications, and the development of highly efficient photoinitiators is key to its advancement. researchgate.net

| Photoinitiator | Application | Key Advantage |

| Isopropyl thioxanthone (ITX) | Two-photon polymerization | Established initiator |

| 2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT) | Two-photon polymerization | Fivefold improvement in writing threshold over ITX |

The inherent fluorescence of the thioxanthen-9-one structure makes it a valuable building block for fluorescent dyes and luminescent materials. By modifying the core structure, researchers can tune the photophysical properties to suit specific applications.

For example, the synthesis of 9H-thioxanthen-9-one 10,10-dioxides has led to the creation of novel sulfone-fluoresceins. nih.govsemanticscholar.orgacs.org These compounds exhibit red-shifted absorption and emission spectra compared to traditional fluorescein, which is advantageous for biological imaging due to greater light penetration and lower phototoxicity. nih.govsemanticscholar.org

Thioxanthen-9-one derivatives play a crucial role as "antenna" chromophores in lanthanide-based luminescent probes. Efficient sensitization of lanthanide ions like Europium(III) occurs via the triplet states of the sensitizing molecule. researchgate.net By extending the π-system of the thioxanthen-9-one chromophore, for example by creating benzo[c]thioxanthone and naphtho[2,3-c]thioxanthone, it is possible to modulate the triplet state energies and lifetimes. researchgate.net This tuning is essential for optimizing the energy transfer process from the sensitizer (B1316253) to the lanthanide ion, thereby enhancing the brightness and efficiency of the resulting luminescent probes, which are valuable in bioimaging. researchgate.net

| Thioxanthen-9-one Derivative | Application | Mechanism |

| Benzo[c]thioxanthone | Lanthanide sensitization | Modulation of triplet state energy |

| Naphtho[2,3-c]thioxanthone | Lanthanide sensitization | Modulation of triplet state energy |

In the field of organic electronics, derivatives of 3-hydroxy-9H-thioxanthen-9-one are being explored for their potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). stanford.edunovaled.comoptica-opn.orgscilit.net

For OLEDs, thioxanthen-9-one derivatives are investigated as host materials for phosphorescent emitters and as components of thermally activated delayed fluorescence (TADF) emitters. nih.govrsc.orgrsc.org For instance, 9,9-diphenyl-9H-thioxanthene derivatives have been successfully used as host materials in blue phosphorescent OLEDs, achieving high external quantum efficiencies. rsc.org Furthermore, polymers incorporating 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide as a TADF unit have been synthesized for use in efficient solution-processed OLEDs, emitting in the red-to-orange spectrum. rsc.org The donor-acceptor structure of these molecules is key to their TADF properties. nih.govrsc.org

The properties that make these compounds suitable for OLEDs, such as their tunable electronic energy levels, also make them candidates for use in OPVs. nih.govsemanticscholar.org The development of efficient organic materials is crucial for advancing OPV technology, which offers the potential for low-cost, flexible solar cells. stanford.edunovaled.comoptica-opn.org Thioxanthone 10,10-dioxides have been identified as useful acceptor units in building blocks for materials used in organic electronics, including photovoltaics. nih.govsemanticscholar.org

Heterogeneous Photocatalysis and Environmental Remediation

Heterogeneous photocatalysis has emerged as a promising advanced oxidation process for environmental remediation, offering an eco-friendly and effective means of degrading persistent organic pollutants in water and air. eurekalert.orgnih.gov The fundamental principle of this technology lies in the use of a semiconductor photocatalyst, which, upon irradiation with light of appropriate wavelength, generates highly reactive oxygen species (ROS) that can mineralize a wide range of contaminants. researchgate.net While titanium dioxide (TiO2) is the most studied photocatalyst, research has expanded to explore other materials, including organic compounds that can act as photosensitizers.

Thioxanthone derivatives, known for their photochemical properties, are being investigated for their potential in photocatalytic applications. Although direct studies on this compound for environmental remediation are not extensively documented in the reviewed literature, the general class of thioxanthones offers promising features for the development of photo-polymerization initiators, which share mechanistic similarities with photocatalysis. researchgate.net The core structure's ability to absorb UV or visible light and generate reactive species forms the basis of this potential. The process of heterogeneous photocatalysis involves the generation of electron-hole pairs in a semiconductor material upon light absorption. These charge carriers can then react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals. nih.gov The efficiency of this process is a key area of research, with a focus on developing new materials that can harness a broader spectrum of light, particularly visible light, to enhance their practical applicability for environmental cleanup. mdpi.comnrel.gov

Voltage Stabilizers in Polymeric Insulators for High Voltage Applications

In the field of high-voltage engineering, the reliability of polymeric insulating materials is paramount. Cross-linked polyethylene (B3416737) (XLPE) is widely used for high-voltage cables, but it is susceptible to electrical treeing, a form of degradation that can lead to catastrophic failure. To enhance the longevity and performance of these insulators, voltage stabilizers are incorporated into the polymer matrix. These additives function by capturing high-energy electrons generated under strong electric fields, thereby dissipating their energy and preventing them from damaging the polymer chains. researchgate.net

Thioxanthone derivatives have been identified as effective voltage stabilizers. A study investigating a series of thioxanthone derivatives in XLPE demonstrated a significant increase in the electrical tree initiation field. chalmers.se Specifically, the addition of 0.3 wt% of 9-oxo-9H-thioxanthen-2-yl methacrylate (B99206) resulted in a 55% increase in the electrical tree initiation field under high-voltage alternating current (HVAC) conditions compared to the reference XLPE. chalmers.se Research has indicated that the photophysical properties of these derivatives, such as the lifetime of their triplet excited state, correlate with their voltage-stabilizing efficacy. A shorter triplet state lifetime appears to be beneficial for this application. chalmers.se Importantly, the addition of these thioxanthone-based stabilizers did not significantly alter the microstructure or gel fraction of the XLPE, indicating good compatibility with the polymer matrix. chalmers.se

| Derivative | Concentration (wt%) | Increase in Electrical Tree Initiation Field |

| 9-oxo-9H-thioxanthen-2-yl methacrylate | 0.3 | 55% |

Mechanistic Studies in Chemical Biology and Medicinal Chemistry

The thioxanthone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. nih.gov Mechanistic studies are crucial for understanding how these compounds interact with biological targets and for guiding the rational design of new therapeutic agents.

Modulation of Drug Transporter Activity (e.g., P-Glycoprotein Inhibition Mechanisms)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a key mechanism. P-gp actively transports a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. Thioxanthone derivatives have been investigated as P-gp inhibitors to reverse MDR. nih.govresearchgate.net

The mechanism of P-gp inhibition by these compounds can be multifaceted. Some derivatives may act as competitive inhibitors, binding to the same sites as the anticancer drugs. Others may function as non-competitive or allosteric inhibitors, binding to different sites on the transporter and inducing conformational changes that impair its function. For instance, certain thioxanthene (B1196266) derivatives, like cis(Z)-flupentixol, are thought to cause allosteric changes that prevent substrate translocation and dissociation. researchgate.net Research on aminated thioxanthones has shown that these compounds can effectively inhibit P-gp. One derivative, 1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one, demonstrated a potent P-gp inhibitory effect, leading to an accumulation of the P-gp substrate rhodamine-123 in resistant cells at a level comparable to the known inhibitor verapamil (B1683045). nih.govresearchgate.net This compound was also found to decrease the ATP consumption by P-gp, suggesting an interference with the energy-dependent efflux mechanism. nih.govresearchgate.net At a concentration of 10 µM, this derivative increased the sensitivity of P-gp overexpressing cells to doxorubicin (B1662922) by 12.5-fold, proving to be twice as potent as verapamil in this regard. nih.gov

| Compound | Effect on P-gp |

| 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one | Growth inhibition of resistant cell lines |

| 1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one | Potent P-gp inhibition, decreased ATP consumption |

Investigation of Cellular Anticancer Mechanisms (e.g., autophagy, apoptosis, cholesterol localization)

Thioxanthone derivatives have demonstrated significant anticancer activity through various cellular mechanisms, primarily by inducing programmed cell death pathways such as apoptosis and autophagy. researchgate.net Apoptosis is a form of controlled cell death characterized by specific morphological and biochemical changes, while autophagy is a catabolic process involving the degradation of cellular components, which can either promote survival or lead to cell death depending on the cellular context. mdpi.comnih.gov

The interplay between apoptosis and autophagy in response to treatment with thioxanthone derivatives is complex. nih.govresearchgate.net Some studies have shown that these compounds can induce both pathways, and the ultimate fate of the cancer cell may depend on the balance between these two processes. For example, certain acridine (B1665455) derivatives, which are structurally related to thioxanthones, have been shown to induce both apoptosis and autophagy, with the suppression of autophagy sometimes enhancing apoptosis. oncotarget.com The antitumor effect of a synthetic thioxanthone derivative, 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one (TXA1), has been linked to the modulation of autophagy in melanoma and breast cancer cells. researchgate.net The specific molecular pathways involved can include the regulation of key proteins in the apoptotic and autophagic machinery, such as the Bcl-2 family of proteins and Beclin-1. nih.gov

Mechanisms of Photodynamic Therapy Applications (Photosensitizers)

Photodynamic therapy (PDT) is a clinically approved cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic ROS that selectively destroy malignant cells. wikipedia.orgdermnetnz.org An ideal photosensitizer should be selectively taken up by tumor cells, be activated by light of a wavelength that can penetrate tissues, and have a high quantum yield of singlet oxygen or other ROS. researchgate.net

Thioxanthones, with their ability to absorb light and generate reactive species, are being explored as potential photosensitizers for PDT. nih.gov The mechanism of action in PDT involves the photosensitizer absorbing light and transitioning to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction) or participate in electron transfer reactions to produce other ROS (a Type I reaction). nih.gov These ROS then cause oxidative damage to cellular components, leading to cell death. The development of new photosensitizers is focused on improving their tumor selectivity and light-absorbing properties in the near-infrared region for deeper tissue penetration. nih.gov While specific studies on this compound as a PDT agent were not prominent in the reviewed literature, the inherent photochemical properties of the thioxanthone scaffold make it a promising platform for the design of novel photosensitizers.

Structure-Activity Relationships in Antimicrobial Agents

The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Thioxanthone derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds and understanding their mode of action. frontiersin.org

SAR studies on thioxanthone derivatives have revealed that the nature and position of substituents on the tricyclic scaffold play a significant role in their antimicrobial activity. For example, the introduction of amine-containing side chains at the C-1 position has been shown to be a key feature for antibacterial activity. nih.gov Some of these derivatives not only possess intrinsic antimicrobial properties but can also act as efflux pump inhibitors, thereby potentiating the activity of existing antibiotics in resistant strains. nih.gov The mechanism of antimicrobial action for some related acridine compounds has been linked to the inhibition of RNA synthesis, rather than DNA intercalation, which is a common mechanism for other acridines. nih.gov A particular derivative, 1-[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one, has demonstrated antibacterial activity against reference strains of Staphylococcus aureus and Enterococcus faecalis, as well as methicillin-resistant S. aureus (MRSA). researchgate.net

| Compound | Antimicrobial Activity |

| 1-[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one | Active against S. aureus, E. faecalis, and MRSA |

Exploration of Anti-inflammatory Mechanisms of this compound and its Derivatives

The anti-inflammatory properties of thioxanthenone derivatives are a significant area of scientific investigation. Research into these compounds, including the structural class to which this compound belongs, has illuminated several key mechanisms through which they exert their effects. While direct and extensive research specifically on the anti-inflammatory mechanisms of this compound is not extensively detailed in publicly available scientific literature, the broader family of thioxanthene and xanthone (B1684191) derivatives provides a strong framework for understanding its potential modes of action. The primary mechanisms identified involve the inhibition of key enzymes in the inflammatory cascade and the modulation of cellular signaling pathways that regulate the production of inflammatory mediators.

A significant body of research points to the role of thioxanthene analogues as potential anti-inflammatory agents. nih.gov The core structure of these compounds lends itself to interactions with biological targets involved in the inflammatory response.

One of the principal mechanisms by which thioxanthenone derivatives exhibit anti-inflammatory activity is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, particularly COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. For instance, certain thioxanthene derivatives have demonstrated potent inhibitory activity against COX-2, with some compounds showing high selectivity for this enzyme isoform over COX-1. nih.gov This selectivity is a desirable characteristic for anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

In addition to enzyme inhibition, thioxanthenone derivatives are also known to modulate inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes. These genes encode for cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) that produces nitric oxide (NO), another important inflammatory mediator. Research on related compounds suggests that the anti-inflammatory effects of the thioxanthenone scaffold are, at least in part, attributable to the suppression of these signaling pathways.

Furthermore, the antioxidant properties of thioxanthene derivatives may also contribute to their anti-inflammatory effects. nih.gov Inflammatory processes are often associated with oxidative stress, where an excess of reactive oxygen species (ROS) can lead to tissue damage and perpetuate the inflammatory cycle. The ability of thioxanthene compounds to scavenge free radicals can help to mitigate this oxidative damage and dampen the inflammatory response.

| Mechanistic Target | Effect of Thioxanthenone Derivatives | Key Inflammatory Mediators Involved |

| Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | Prostaglandins |

| NF-κB Signaling Pathway | Suppression of pathway activation | TNF-α, IL-6, iNOS |

| MAPK Signaling Pathway | Modulation of pathway activity | TNF-α, IL-6 |

| Reactive Oxygen Species (ROS) | Scavenging of free radicals | Various pro-inflammatory molecules |

Detailed research findings on a specific cysteine-coupled thioxanthene derivative have shown potent anti-inflammatory activity through significant COX-2 inhibition, with an IC50 value of 4.37 ± 0.78 nM and a high selectivity for COX-2. nih.gov Another study on thioxanthene antipsychotic drugs, chlorprothixene (B1288) and flupentixol, revealed that they inhibit proton currents in microglial cells, which may contribute to their antioxidant and anti-inflammatory effects by reducing the production of reactive oxygen species by NADPH oxidase. nih.gov

Advanced Spectroscopic and Analytical Characterization in Thioxanthone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-hydroxy-9H-thioxanthen-9-one. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a related compound, 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one, the proton of the hydroxyl group appears as a distinct singlet signal at δ 13.39 ppm. redalyc.org Aromatic protons typically resonate in the δ 6.0-9.0 ppm range. rsc.orgresearchgate.netresearchgate.net For this compound, the protons on the aromatic rings would exhibit specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position relative to the hydroxyl, carbonyl, and sulfur functionalities.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the thioxanthone scaffold typically appears significantly downfield, often in the range of δ 180.0 ppm. rsc.org Aromatic carbons resonate between δ 110 and 160 ppm, with carbons attached to the hydroxyl group and the sulfur atom showing characteristic shifts. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign proton and carbon signals and confirm the connectivity within the molecule. redalyc.orgunsri.ac.id

Table 1: Representative ¹H NMR Spectral Data for Thioxanthone Derivatives Data presented for illustrative purposes based on related structures.

| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |

| Hydroxyl (-OH) | 12.0 - 14.0 | Singlet |

| Aromatic (Ar-H) | 6.0 - 9.0 | Multiplet, Doublet |

Table 2: Representative ¹³C NMR Spectral Data for Thioxanthone Derivatives Data presented for illustrative purposes based on related structures.

| Carbon Atom | Chemical Shift (δ, ppm) Range |

| Carbonyl (C=O) | 179.0 - 181.0 |

| Aromatic (Ar-C) | 110.0 - 160.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. vscht.cz

A strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration is expected in the region of 1685-1666 cm⁻¹. vscht.cz The presence of the hydroxyl (-OH) group would be indicated by a broad band in the 3500-3200 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1600-1400 cm⁻¹ range. vscht.cz The presence of the thioxanthone sulfur atom can be inferred from C-S stretching vibrations, although these may be weaker and appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound Data based on typical functional group absorption regions.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) Range |

| Hydroxyl (-OH) | Stretching | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carbonyl (C=O) | Stretching | 1685 - 1666 (strong) |

| Aromatic C=C | Stretching | 1600 - 1400 |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and separating them from complex mixtures. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed. lcms.cz The mobile phase would typically consist of a mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). lcms.czresearchgate.net The retention time of the compound under specific chromatographic conditions serves as a key identifier.

When coupled with a mass spectrometer, HPLC becomes a highly specific and sensitive analytical tool known as Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov LC-MS confirms the identity of the eluted compound by providing its mass-to-charge ratio (m/z). massbank.jp For this compound (C₁₃H₈O₃S), the expected exact mass would be a primary confirmation of its identity. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the compound's identity. researchgate.net

Table 4: LC-MS Parameters for Thioxanthone Analysis Illustrative parameters for method development.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | ESI-MS (Positive/Negative Ion Mode) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ for C₁₃H₈O₃S |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thioxanthone core is a strong chromophore, and its derivatives exhibit characteristic absorption spectra. mdpi.com The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like acetonitrile or DMSO, would show distinct absorption maxima (λmax). mdpi.comresearchgate.net Thioxanthone derivatives generally show strong absorption in the 350–450 nm spectral range. mdpi.com The position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. The hydroxyl group at the 3-position is expected to influence the electronic structure and thus the absorption spectrum compared to the unsubstituted thioxanthone.

Table 5: Typical UV-Vis Absorption Data for Thioxanthone Derivatives Data based on published spectra of related compounds.

| Compound Class | Solvent | Absorption Maxima (λmax, nm) Range |

| Thioxanthones | Acetonitrile | 350 - 450 |

| Thioxanthones | DMSO | 350 - 450 |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While not all thioxanthones are strongly fluorescent, some derivatives, particularly when incorporated into polymer structures, exhibit these properties. rsc.org The fluorescence spectrum is characterized by an excitation maximum and an emission maximum. For this compound, fluorescence studies would determine its potential as a fluorophore, which could be relevant for applications in sensing or imaging. The emission wavelength and quantum yield would be key parameters to determine.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. mt.com A TGA curve for this compound would reveal its thermal stability and decomposition temperature. azom.com The analysis is typically performed under a controlled atmosphere, such as nitrogen, to prevent oxidation. azom.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mt.com DSC can identify thermal events such as melting, crystallization, and glass transitions. netzsch.com For a crystalline compound like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. azom.com This provides information on both the melting temperature and the enthalpy of fusion.

Combining these techniques in a simultaneous thermal analyzer (STA) allows for the concurrent measurement of mass change and heat flow, providing a more complete thermal profile of the compound. mt.comcn-henven.com

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical studies, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a compound. sciepub.com The thioxanthone moiety is known to be electrochemically active. The electrochemical reduction of thioxanthone derivatives in solvents like DMF or acetonitrile typically proceeds in stages, leading to the formation of radical anions and dianions. researchgate.netrsc.org

A cyclic voltammogram of this compound would show reduction and oxidation peaks at specific potentials. These potentials provide information about the energy levels of the molecule's frontier orbitals (HOMO and LUMO). The reversibility of the redox processes can also be assessed, giving insight into the stability of the generated radical ions. researchgate.net These electrochemical properties are crucial for applications in areas like organic electronics and photocatalysis. researchgate.netrsc.org

Future Perspectives and Emerging Research Directions for 3 Hydroxy 9h Thioxanthen 9 One

Development of Novel Derivatization Strategies and Combinatorial Approaches

The future development of 3-hydroxy-9H-thioxanthen-9-one is intrinsically linked to the ability to synthesize a wide array of derivatives. The existing hydroxyl group and the aromatic backbone serve as versatile handles for chemical modification. Advanced synthetic methodologies are pivotal for creating libraries of novel compounds with tailored properties.

Novel Derivatization Strategies: The hydroxyl group at the 3-position is a prime site for derivatization reactions such as etherification and esterification, allowing for the introduction of diverse functional groups. These modifications can modulate the compound's solubility, electronic properties, and biological activity. Furthermore, modern cross-coupling reactions, like the Buchwald-Hartwig amination, can be employed to functionalize the aromatic core, enabling the synthesis of complex derivatives that were previously inaccessible. The development of regioselective reactions will be crucial to precisely modify specific positions on the thioxanthone scaffold.

Combinatorial Chemistry: The principles of combinatorial chemistry, which involve the rapid synthesis of a large number of different but structurally related molecules, are highly applicable. researchgate.net By combining various building blocks with the this compound core, extensive chemical libraries can be generated. researchgate.net Methodologies like parallel synthesis, where reactions are run simultaneously in arrays of reactors, can significantly accelerate the discovery of new derivatives with enhanced functionalities for specific applications, such as drug discovery or materials science. researchgate.netnih.gov

| Reaction Type | Target Site | Potential Reagents | Objective |

|---|---|---|---|

| Etherification | 3-hydroxyl group | Alkyl halides, Propargyl bromide | Modify solubility, introduce linking points for biomolecules or surfaces. |

| Esterification | 3-hydroxyl group | Acyl chlorides, Carboxylic acids | Create prodrugs, alter electronic properties. |

| Buchwald-Hartwig Amination | Aromatic C-X positions | Primary/secondary amines, Palladium catalysts | Introduce nitrogen-containing functionalities for biological activity or optoelectronic applications. |

| Suzuki Coupling | Aromatic C-X positions | Boronic acids, Palladium catalysts | Form C-C bonds to extend conjugation and tune photophysical properties. |

Exploration of New Interdisciplinary Application Domains

While thioxanthones are well-established as photoinitiators, the unique properties of the 3-hydroxy derivative open doors to a range of new interdisciplinary fields. rsc.orgresearchgate.net

Medicinal Chemistry: The thioxanthone scaffold is present in compounds with known anticancer and antischistosomal activities. acs.org The 3-hydroxy group provides a potential site for hydrogen bonding with biological targets, such as enzymes or receptors. Future research will likely focus on synthesizing derivatives as potential inhibitors of protein-protein interactions or as targeted anticancer agents. researchgate.netresearchgate.net The structural similarity to xanthones, which exhibit antioxidant properties, also suggests potential applications in cosmetics and treatments for conditions related to oxidative stress. mdpi.com

Photoredox Catalysis: Thioxanthones are recognized as powerful organic photocatalysts capable of mediating a variety of chemical transformations through energy transfer. rsc.orgresearchgate.netscispace.com The electronic nature of the 3-hydroxy substituent can be exploited to fine-tune the photophysical and electrochemical properties of the catalyst. This could lead to the development of highly efficient, metal-free photoredox catalysts for applications in green chemistry and complex organic synthesis. acs.orgresearchgate.net

Materials Science: The inherent photosensitivity of the thioxanthone core makes it an attractive building block for advanced materials. Derivatives of this compound could be incorporated into polymers to create photoresponsive materials or used in the development of novel organic light-emitting diodes (OLEDs) and chemical sensors.

| Domain | Potential Role of this compound | Key Modulating Feature |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, P-glycoprotein inhibitors, neuroprotective agents. researchgate.net | Hydrogen bonding capability of the hydroxyl group; scaffold for derivatization. |

| Photoredox Catalysis | Metal-free photocatalyst for organic synthesis. researchgate.net | High triplet energy and tunable redox potentials. rsc.org |

| Cosmeceuticals | Antioxidant and anti-aging ingredient. mdpi.com | Radical scavenging ability, similar to natural xanthones. |

| Advanced Materials | Component in photoinitiating systems for 3D printing, organic electronics. mdpi.com | Strong light absorption and ability to initiate polymerization. acs.org |

Integration with Nanotechnology and Advanced Hybrid Materials

The synergy between organic molecules and nanomaterials offers a promising avenue for creating advanced functional systems. The integration of this compound with nanotechnology could unlock unprecedented applications.

Functionalized Nanoparticles: The compound can be tethered to the surface of various nanoparticles, such as titanium dioxide (TiO₂) or silver (Ag), to create novel hybrid materials. nih.govnih.govacs.org For instance, TiO₂ nanoparticles functionalized with thioxanthone derivatives have shown excellent photocatalytic activity for degrading organic pollutants. nih.govnih.gov The 3-hydroxy group can serve as a convenient anchor point for covalent attachment to nanoparticle surfaces, enhancing the stability and reusability of the resulting nanocomposite. acs.org Similarly, thioxanthone derivatives can be used in the light-assisted synthesis of silver nanoparticles, where the organic molecule also acts as a capping agent to stabilize the nanoparticles. researchgate.net

Quantum Dots and Color Conversion: In the field of advanced displays, thioxanthone compounds are used as photoinitiators in photocurable compositions that include quantum dots (QDs). google.com These compositions can be used as color conversion layers. The development of novel this compound derivatives could lead to more efficient curing processes under UV-LED sources, improving the performance and manufacturing of next-generation displays. google.com

| Nanomaterial/System | Integration Strategy | Potential Application | Reference |

|---|---|---|---|

| Titanium Dioxide (TiO₂) Nanoparticles | Covalent attachment via the hydroxyl group. | Heterogeneous photocatalyst for environmental remediation. | nih.govnih.govacs.org |

| Silver (Ag) Nanoparticles | Surface functionalization during photo-induced synthesis. | Antibacterial coatings, plasmon-enhanced sensors. | researchgate.net |

| Quantum Dots (QDs) | Used as a photoinitiator in a QD-polymer matrix. | Color conversion layers for micro-LED displays. | google.com |

| Polymer Nanocomposites | Incorporation as a photoactive filler or co-monomer. | UV-curable coatings, adhesives, and 3D printing resins. | mdpi.com |

Advanced Computational Design for Targeted Properties

The trial-and-error approach to synthesizing and testing new molecules is time-consuming and resource-intensive. Advanced computational chemistry offers a powerful alternative, enabling the in silico design and screening of this compound derivatives before they are ever synthesized in a lab.

Predictive Modeling: Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting the molecular structure, electronic properties, and absorption spectra of thioxanthone derivatives. semanticscholar.org These calculations can elucidate how different substituents at the 3-position or elsewhere on the scaffold will affect key parameters such as the HOMO-LUMO energy gap, oxidation and reduction potentials, and the wavelength of maximum absorption. nih.govrsc.org

Rational Design: By using computational tools, researchers can rationally design novel derivatives with properties tailored for specific applications. nih.gov For example, TD-DFT calculations can guide the design of new photosensitizers with enhanced absorption in the visible light spectrum for more efficient photopolymerization or photoredox catalysis. rsc.org Similarly, molecular docking simulations can predict the binding affinity of new derivatives to specific biological targets, accelerating the drug discovery process. researchgate.net This computational-first approach streamlines the research and development cycle, focusing synthetic efforts on the most promising candidates.

| Computational Method | Predicted Properties | Application in Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, electronic potential. | Assessing chemical reactivity and stability of new derivatives. nih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transition energies. | Designing photosensitizers with specific light absorption characteristics. semanticscholar.orgrsc.org |

| Molecular Docking | Binding modes and affinity to biological targets. | Screening virtual libraries for potential drug candidates. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and a specific activity. | Predicting the biological activity or toxicity of unsynthesized compounds. |

Q & A

What experimental strategies are recommended for synthesizing 3-hydroxy-9H-thioxanthen-9-one derivatives?

A practical approach involves modifying fluorophenyl and halophenyl precursors through cross-coupling reactions. For example, (2-fluorophenyl)(2-halophenyl)methanones can be derivatized to introduce hydroxyl groups at position 3, followed by cyclization under acidic conditions. Key challenges include controlling regioselectivity and minimizing side reactions during ring closure. Optimization of reaction conditions (e.g., temperature, catalysts) is critical for yield improvement .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in thioxanthenone derivatives?

- X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between NH groups and sulfur atoms, as observed in 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one ).

- NMR (1H/13C) identifies substituent positions and confirms tautomeric forms. For example, coupling patterns in aromatic regions differentiate between ortho/meta/para substitution.

What methodological insights can 3D-QSAR (CoMFA) provide for optimizing antitumor activity in thioxanthenone derivatives?

CoMFA analysis of 32 thioxanthenone derivatives revealed that steric (42%) and electrostatic (42%) fields dominate antitumor activity against pancreatic ductal adenocarcinoma (Panc03). Hydrophobic parameters (log P) contribute 16%, highlighting the need for balanced lipophilicity. Alignment methods (e.g., SEAL vs. RMS fitting) and lattice spacing (1 Å vs. 2 Å) significantly affect model accuracy. Cross-validated r² values improve when log P is included .

How do metabolic pathways of thioxanthenone derivatives inform toxicity assessments?

In vitro studies of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) identified eight metabolites via LC/UV and LC/MS. Key findings:

- Regioselectivity : Metabolism targets the isopropyl group and sulfur atom, forming reactive epoxides (e.g., metabolite M7).

- Toxicity implications : Epoxide metabolites undergo hydrolysis to diols (M8), which may bind cellular macromolecules. Rat and human microsomes show similar metabolic profiles, suggesting translatability to human toxicity models .

How can optically detected magnetic resonance (ODMR) spectroscopy elucidate the photophysical properties of this compound?

ODMR at 1.4 K reveals triplet-state dynamics:

- The z sublevel dominates vibronic bands due to coupling between ¹n,π* and ¹π,π* states.

- The y sublevel is influenced by spin-orbit interactions with sulfur-localized ¹σ,π* states.

These insights explain phosphorescence mechanisms and guide applications in photodynamic therapy or light-driven catalysis .

What crystallographic and computational methods validate molecular geometry in thioxanthenone-based compounds?

- X-ray data for hycanthone methanesulfonate show planar geometry around N(1), contrasting with trigonal-pyramidal configurations predicted by PM3/MNDO/AM1 optimizations.

- Ab initio calculations resolve discrepancies for sulfonamide-containing derivatives, ensuring accurate charge distributions for CoMFA .

How do hydrogen-bonding networks in thioxanthenone crystals affect solid-state properties?

In 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-3-pyrazolone, intramolecular N–H···S bonds (3.284 Å) stabilize the tautomeric form, while intermolecular N–H···O=C interactions (2.849–2.939 Å) drive crystal packing. These networks influence solubility, melting points, and mechanochemical behavior .

What analytical workflows are recommended for detecting trace metabolites in thioxanthenone exposure studies?

- Sample preparation : Use liver microsomes (rat/human) with NADPH cofactors.

- Detection : LC-HRMS (high-resolution MS) with collision-induced dissociation (CID) fragments epoxide-derived metabolites.

- Validation : Synthesize reference standards (e.g., diol M8) to confirm MS/MS pathways .